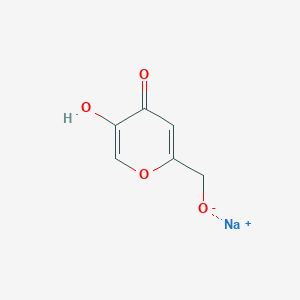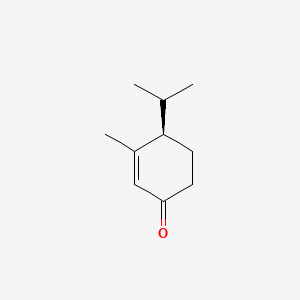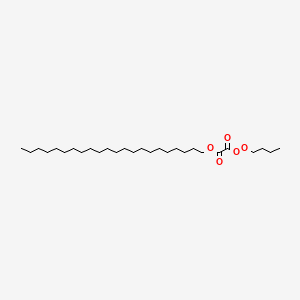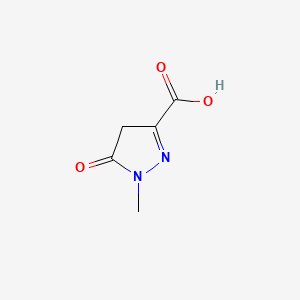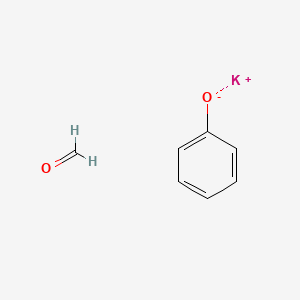
Potassium;formaldehyde;phenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;formaldehyde;phenoxide is a compound that combines potassium, formaldehyde, and phenoxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium;formaldehyde;phenoxide typically involves the reaction of phenol with formaldehyde in the presence of a potassium base. One common method is the formylation of phenol using paraformaldehyde and a potassium base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;formaldehyde;phenoxide undergoes various types of chemical reactions, including:
Oxidation: The phenoxide ion can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxide ion reacts with electrophiles to form substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Potassium;formaldehyde;phenoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of potassium;formaldehyde;phenoxide involves the interaction of the phenoxide ion with various molecular targets. The phenoxide ion is highly reactive and can participate in electrophilic aromatic substitution reactions. This reactivity is due to the electron-donating nature of the phenoxide ion, which activates the aromatic ring towards electrophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Sodium phenoxide: Similar in structure but uses sodium instead of potassium.
Phenol: The parent compound without the formaldehyde and potassium components.
Formaldehyde: A simple aldehyde that can react with phenols to form various derivatives
Uniqueness
Potassium;formaldehyde;phenoxide is unique due to the combination of potassium, formaldehyde, and phenoxide ions, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
120712-84-7 |
|---|---|
Fórmula molecular |
C7H7KO2 |
Peso molecular |
162.229 |
Nombre IUPAC |
potassium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.K/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |
Clave InChI |
LBEPJRDANDVHPD-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].[K+] |
Sinónimos |
Formaldehyde, polymer with phenol, potassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


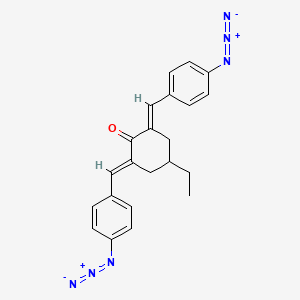
![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)
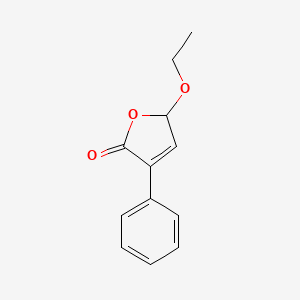

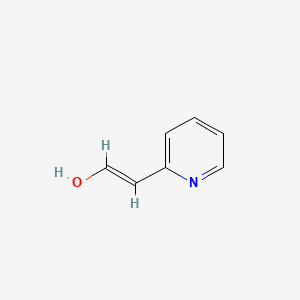
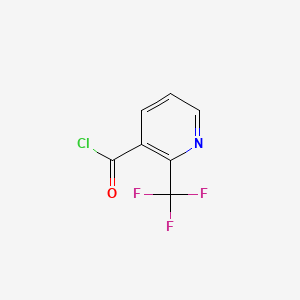
![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
